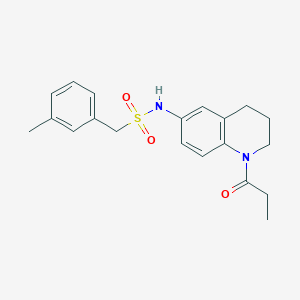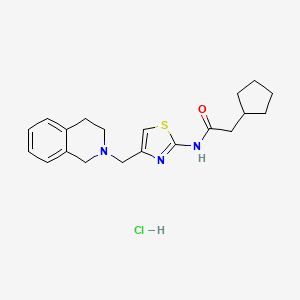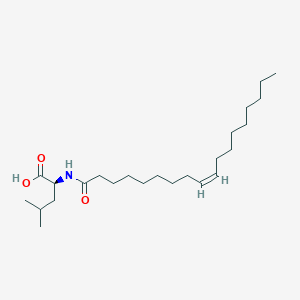![molecular formula C5H9N3S B2630591 Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine CAS No. 933714-10-4](/img/structure/B2630591.png)
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is an organic compound with the molecular formula C5H9N3S. This compound features a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and two nitrogen atoms. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Mode of Action
It is known that the compound contains a thiadiazole ring, which is often associated with various biological activities . The nitrogen atom in the compound may play a role in coordinating with its targets .
Biochemical Pathways
Compounds containing a thiadiazole ring have been associated with antimicrobial activity , suggesting that they may interact with pathways related to microbial growth and survival.
Pharmacokinetics
As such, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Compounds with similar structures have shown moderate antibacterial activity , suggesting that Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine may have similar effects.
Action Environment
The compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction with Sulfuryl Chloride and Methylamine: One common method involves the reaction of sulfuryl chloride with methylamine to form 2-chloromethyl-5-methyl-1,3,4-thiadiazole.
Nitrosation and Reduction: Another method involves the nitrosation of 2-chloro-5-methyl-1,3,4-thiadiazole with sodium nitrite and water, followed by reduction to obtain the target compound.
Industrial Production Methods
Industrial production methods for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a methyl group.
5-Methyl-1,3,4-thiadiazol-2-ol: Contains a hydroxyl group instead of a methyl group.
2-Bromo-5-methyl-1,3,4-thiadiazole: Contains a bromine atom instead of a methyl group.
Uniqueness
Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the thiadiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJRGJSLDCNZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2630511.png)


![3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2630515.png)
![1-butyl-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2630516.png)
![3-Cyclopropyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2630518.png)
![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2630522.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2630523.png)
![1-(2-ethoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630525.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2630526.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B2630530.png)
![1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2630531.png)
